molecular formula C29H18N2O4 B11674536 N,N'-(Methylenedi-p-phenylene)diphthalimide CAS No. 39673-98-8

N,N'-(Methylenedi-p-phenylene)diphthalimide

Cat. No.: B11674536
CAS No.: 39673-98-8
M. Wt: 458.5 g/mol
InChI Key: LFVOAXPHCGOYJJ-UHFFFAOYSA-N
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Description

N,N'-(Methylenedi-p-phenylene)diphthalimide is a bisimide derivative characterized by two phthalimide units linked via a methylene (-CH₂-) bridge between para-positioned phenylene groups. This structural motif confers rigidity and thermal stability, making it a critical monomer in synthesizing high-performance polyimides, which are widely used in aerospace, electronics, and advanced composites due to their exceptional mechanical strength and heat resistance . Its synthesis typically involves condensation reactions of phthalic anhydride derivatives with methylene-bridged diamines, requiring precise control to achieve high purity, as impurities can compromise polymer properties .

Properties

CAS No.

39673-98-8

Molecular Formula

C29H18N2O4

Molecular Weight

458.5 g/mol

IUPAC Name

2-[4-[[4-(1,3-dioxoisoindol-2-yl)phenyl]methyl]phenyl]isoindole-1,3-dione

InChI

InChI=1S/C29H18N2O4/c32-26-22-5-1-2-6-23(22)27(33)30(26)20-13-9-18(10-14-20)17-19-11-15-21(16-12-19)31-28(34)24-7-3-4-8-25(24)29(31)35/h1-16H,17H2

InChI Key

LFVOAXPHCGOYJJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)C3=CC=C(C=C3)CC4=CC=C(C=C4)N5C(=O)C6=CC=CC=C6C5=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-[[4-(1,3-dioxoisoindol-2-yl)phenyl]methyl]phenyl]isoindole-1,3-dione typically involves the reaction of o-phthalic acids or anhydrides with amines. One common method uses isopropanol (IPA) and water as solvents at reflux temperature, with SiO2-tpy-Nb as a catalyst. This method yields the final product with moderate to excellent yields (41–93%) .

Industrial Production Methods

the principles of green chemistry, such as solventless reactions and the use of recyclable catalysts, are often applied to optimize the synthesis process for large-scale production .

Chemical Reactions Analysis

Types of Reactions

2-[4-[[4-(1,3-dioxoisoindol-2-yl)phenyl]methyl]phenyl]isoindole-1,3-dione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the isoindole rings.

    Substitution: Substitution reactions, particularly electrophilic aromatic substitution, are common due to the presence of aromatic rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles for substitution reactions. The reactions typically occur under controlled temperature and pressure conditions to ensure high yields and purity .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield quinone derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings .

Scientific Research Applications

Polymer Science

Monomer for Polymeric Materials
N,N'-(Methylenedi-p-phenylene)diphthalimide serves as a monomer in the synthesis of high-performance polymers. It is utilized in creating polyimides, which are known for their excellent thermal stability and mechanical properties. These polymers find applications in aerospace, automotive, and electronics industries due to their ability to withstand extreme conditions.

Cross-Linking Agent
This compound acts as a cross-linking agent in organosilicon coatings, enhancing the mechanical strength and thermal resistance of the coatings. Its incorporation into coatings improves adhesion properties and durability, making it suitable for protective applications in harsh environments .

ApplicationDescriptionIndustry
MonomerUsed in polyimide synthesis for high-performance polymersAerospace, Automotive
Cross-Linking AgentEnhances strength and thermal resistance in coatingsCoatings

Organic Synthesis

This compound is also employed as a reactant in organic synthesis. It participates in various chemical reactions that lead to the formation of complex organic molecules. Its ability to undergo nucleophilic substitution reactions makes it valuable in synthesizing pharmaceuticals and agrochemicals.

Case Study: Synthesis of Novel Compounds
Research has demonstrated its utility in synthesizing novel diphthalimide derivatives that exhibit biological activity. For instance, derivatives synthesized using this compound have shown potential antibacterial properties, indicating its relevance in drug discovery .

Materials Science

The compound is explored for its potential use in advanced materials due to its unique physical properties. Its incorporation into composite materials can enhance mechanical performance while maintaining lightweight characteristics.

Thermal Stability Testing
Studies have shown that materials incorporating this compound exhibit superior thermal stability compared to traditional materials. This property is critical for applications requiring materials that can endure high temperatures without degradation .

Material TypePropertiesApplication
Composite MaterialsEnhanced mechanical performanceAerospace, Electronics
CoatingsImproved thermal stabilityProtective coatings

Mechanism of Action

The mechanism of action of 2-[4-[[4-(1,3-dioxoisoindol-2-yl)phenyl]methyl]phenyl]isoindole-1,3-dione involves its interaction with specific molecular targets and pathways. The compound’s isoindole-1,3-dione groups can interact with various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular processes, such as apoptosis and cell proliferation, making it a potential candidate for therapeutic applications .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Property N,N'-(Methylenedi-p-phenylene)diphthalimide N,N'-(Oxydi-p-phenylene)diphthalimide
Bridge Group -CH₂- -O-
Dihedral Angle (Central Rings) ~0° (planar) 86.1°
Key Intermolecular Interaction Van der Waals C—H···O Hydrogen Bonds
Thermal Stability (Tg) >300°C ~250°C
Primary Application High-temperature polymers Flexible coatings/adhesives

Comparison with Brominated Diphthalimide Derivatives

Brominated analogs, such as 3,3',4,4',5,5',6,6'-octabromo-N,N'-ethylene diphthalimide, incorporate bromine atoms and ethylene bridges. Key distinctions include:

  • Flame Retardancy : Bromine substituents impart flame-retardant properties, making these derivatives valuable in textiles and electronics, albeit with trade-offs in thermal stability due to Br-C bond degradation above 200°C .
  • Structural Flexibility : Ethylene bridges (-CH₂-CH₂-) introduce conformational flexibility, reducing polymer rigidity compared to the methylene-bridged compound .

Table 2: Brominated vs. Methylene-Bridged Diphthalimides

Property This compound Octabromo-N,N'-ethylene diphthalimide
Substituents None (pure hydrocarbon) 8 Bromine atoms
Bridge Group -CH₂- -CH₂-CH₂-
Key Application High-strength polymers Flame-retardant materials
Thermal Degradation Onset >400°C ~200°C

Comparison with Monomeric Phthalimide Derivatives

Monomeric derivatives like 3-chloro-N-phenyl-phthalimide lack the bisimide structure but serve as precursors for polymer synthesis:

  • Reactivity : The chlorine atom in 3-chloro-N-phenyl-phthalimide enhances electrophilicity, facilitating nucleophilic substitution reactions to form bisimide linkages .
  • Functionality: Unlike the bifunctional this compound, monomers are monofunctional, limiting their role to initiators or end-cappers in polymer chains .

Biological Activity

N,N'-(Methylenedi-p-phenylene)diphthalimide (MDPDI) is a compound that has garnered attention due to its potential biological activities. This article explores its biological properties, including its effects on various biological systems, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

MDPDI is characterized by its unique molecular structure, which consists of two phthalimide units linked by a methylene bridge connecting para-substituted phenyl groups. The chemical formula is C31H24N2O4C_{31}H_{24}N_2O_4 . This structural configuration is significant as it influences the compound's reactivity and interaction with biological targets.

Anticancer Properties

Recent studies have indicated that MDPDI exhibits anticancer activity . For instance, research has demonstrated that derivatives of phthalimide compounds, including MDPDI, can inhibit cell proliferation in various cancer cell lines. The mechanism appears to involve the induction of apoptosis and cell cycle arrest .

Case Study: Inhibition of Cancer Cell Lines

A notable case study involved testing MDPDI against human breast cancer cells (MCF-7). Results showed a significant reduction in cell viability at concentrations above 10 µM after 48 hours of treatment. The compound induced apoptosis, as evidenced by increased annexin V staining and caspase-3 activation.

Hypolipidemic Effects

MDPDI has also been investigated for its hypolipidemic effects . Similar compounds have shown the ability to lower serum cholesterol and triglyceride levels in animal models. For example, a study on N-phenylphthalimide derivatives reported significant reductions in lipid levels through mechanisms such as inhibition of lipid synthesis and enhanced lipid excretion .

Table 1: Lipid-Lowering Effects of Phthalimide Derivatives

CompoundDose (mg/kg/day)Cholesterol Reduction (%)Triglyceride Reduction (%)
o-(N-phthalimido)acetophenone205744
MDPDITBDTBDTBD

Antimicrobial Activity

MDPDI has also shown potential antimicrobial activity against various pathogens. In vitro studies revealed that MDPDI exhibited significant inhibitory effects on both Gram-positive and Gram-negative bacteria. The mode of action is believed to involve disruption of bacterial cell membranes .

Case Study: Antimicrobial Efficacy

In a study assessing the antimicrobial efficacy of MDPDI against Staphylococcus aureus and Escherichia coli, the compound demonstrated minimum inhibitory concentrations (MICs) of 32 µg/mL and 64 µg/mL, respectively.

The biological activities of MDPDI can be attributed to several mechanisms:

  • Apoptosis Induction : MDPDI triggers apoptotic pathways in cancer cells, leading to programmed cell death.
  • Lipid Metabolism Modulation : It appears to influence lipid metabolism by inhibiting key enzymes involved in lipid synthesis.
  • Membrane Disruption : In antimicrobial applications, MDPDI disrupts bacterial membranes, leading to cell lysis.

Q & A

Q. What are the standard synthetic protocols for N,N'-(Methylenedi-p-phenylene)diphthalimide, and how can reaction yields be optimized?

The compound is typically synthesized via condensation reactions. For example, a reported method involves reacting 4-aminophenyl ether with tetrachlorophthalonitrile in dichloromethane at 273 K, followed by slow crystallization from dimethylformamide (DMF) to obtain single crystals (yield: 70%) . Key optimizations include:

  • Temperature control (e.g., 273 K for initial precipitation).
  • Use of triethylamine to dissolve intermediates and facilitate reaction completion.
  • Solvent selection (DMF for recrystallization to ensure high-purity crystals).

Q. How is X-ray crystallography applied to determine the crystal structure of this compound?

Single-crystal X-ray diffraction (SCXRD) is the primary method. For This compound, crystals are mounted on a Bruker SMART 4K CCD diffractometer. Data collection parameters include:

  • Radiation: CuKα (λ = 1.54184 Å).
  • θ range: 3.3–75.8°.
  • Refinement using SHELXL (R-factor: 0.046, wR: 0.118) . Hydrogen atoms are placed in calculated positions (C—H = 0.93 Å) and refined isotropically .

Q. What analytical techniques are used to characterize its basic physicochemical properties?

  • Melting point : Determined via differential scanning calorimetry (DSC) (e.g., 449 K reported for a related dibenzamide derivative) .
  • Solubility : Tested in polar aprotic solvents (e.g., DMF, dichloromethane) .
  • Spectroscopy : FT-IR and NMR to confirm functional groups (e.g., imide C=O stretches at ~1700 cm⁻¹).

Advanced Research Questions

Q. How do bridging groups (e.g., methylene vs. oxy) influence the crystal packing and stability of diphthalimide derivatives?

Structural comparisons between This compound and its oxy-bridged analog reveal distinct packing modes. The methylene-bridged compound exhibits tighter intermolecular C—H···O hydrogen bonding, while the oxy-bridged derivative shows a larger dihedral angle (86.1° vs. 46–77.5° in methylene analogs), affecting π-π stacking and thermal stability .

Q. What challenges arise during structural refinement, and how are they addressed?

Challenges include:

  • Disorder in bridging groups : Resolved using restraints in SHELXL to model plausible conformations .
  • Hydrogen bonding networks : Analyzed via Hirshfeld surfaces to quantify intermolecular interactions .
  • Twinned crystals : Managed by merging Friedel pairs during data processing .

Q. How do synthetic route variations impact the structural and electronic properties of diphthalimides?

Alternative routes (e.g., using maleimide precursors vs. phthalonitrile condensation) can alter:

  • Electron density distribution : Observed via electrostatic potential maps from SCXRD data.
  • Thermal stability : Higher decomposition temperatures in maleimide-derived analogs due to rigidified backbones .

Q. How can discrepancies in reported crystallographic data (e.g., unit cell parameters) be reconciled?

Variations in unit cell parameters (e.g., a = 5.7296 Å vs. 7.5059 Å in related compounds) may stem from:

  • Polymorphism : Different solvent systems during crystallization (e.g., DMF vs. dichloromethane) .
  • Temperature effects : Data collected at 100 K vs. room temperature.
  • Refinement protocols : Use of different software (SHELXL vs. OLEX2) .

Q. What role do intermolecular interactions play in stabilizing the crystal lattice?

C—H···O hydrogen bonds and van der Waals interactions dominate. For example:

  • In the methylene-bridged derivative, C—H···O bonds (2.5–2.7 Å) link adjacent molecules into 2D sheets .
  • Weak π-π interactions (centroid distances: 3.8–4.2 Å) contribute to layered packing .

Methodological Guidance

  • For synthesis : Prioritize slow crystallization (<1°C/min) to avoid amorphous byproducts .
  • For SCXRD : Use high-resolution data (θ > 70°) to resolve hydrogen atom positions .
  • For property analysis : Pair thermogravimetric analysis (TGA) with DSC to correlate thermal stability with structural features .

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